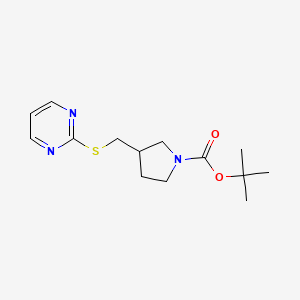
(R)-3-bromo-1-(trifluoromethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-bromo-1-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by the presence of a bromine atom and a trifluoromethyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-bromo-1-(trifluoromethyl)pyrrolidine typically involves the functionalization of a preformed pyrrolidine ring. One common method is the bromination of 1-(trifluoromethyl)pyrrolidine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure regioselectivity and minimize side reactions .
Industrial Production Methods
Industrial production of ®-3-bromo-1-(trifluoromethyl)pyrrolidine may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is increasingly being adopted in industrial settings .
化学反応の分析
Types of Reactions
®-3-bromo-1-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines with various functional groups.
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
科学的研究の応用
®-3-bromo-1-(trifluoromethyl)pyrrolidine has diverse applications in scientific research:
作用機序
The mechanism of action of ®-3-bromo-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards its targets . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
3-bromo-1-(trifluoromethyl)pyrrolidine: Lacks the chiral center, resulting in different stereochemical properties.
1-(trifluoromethyl)pyrrolidine: Lacks the bromine atom, affecting its reactivity and binding interactions.
3-chloro-1-(trifluoromethyl)pyrrolidine: Substitution of bromine with chlorine alters the compound’s electronic and steric properties.
Uniqueness
®-3-bromo-1-(trifluoromethyl)pyrrolidine is unique due to its chiral nature and the presence of both bromine and trifluoromethyl groups. These features contribute to its distinct physicochemical properties, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C5H7BrF3N |
|---|---|
分子量 |
218.01 g/mol |
IUPAC名 |
(3R)-3-bromo-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7BrF3N/c6-4-1-2-10(3-4)5(7,8)9/h4H,1-3H2/t4-/m1/s1 |
InChIキー |
SHCNIXQNBJRIJH-SCSAIBSYSA-N |
異性体SMILES |
C1CN(C[C@@H]1Br)C(F)(F)F |
正規SMILES |
C1CN(CC1Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)




![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)




